molecular formula C59H60N6O B1249702 Strychnohexamine

Strychnohexamine

Cat. No. B1249702
M. Wt: 869.1 g/mol
InChI Key: DXTTUINJHHYHFN-QCOWUWOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnohexamine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Discovery and Structural Analysis

  • Discovery and Isolation : Strychnohexamine, a trimeric indolomonoterpenic alkaloid, was discovered in the roots of Strychnos icaja, marking the first isolation of a natural trimeric indolomonoterpenic alkaloid directly from a plant species. It's one of the largest alkaloids ever found (Philippe et al., 2002).

  • Structural Investigation : The structure of strychnohexamine was investigated using spectroscopic data interpretation, including UV, IR, HRESIMS, 1D, and 2D NMR techniques (Philippe et al., 2002).

Medicinal Applications

  • Antiplasmodial Activity : Strychnohexamine exhibited antiplasmodial activity against the FCA Plasmodium falciparum line. This finding suggests potential applications in malaria treatment (Philippe et al., 2003).

  • Glycine Receptor Interaction : The interaction of strychnohexamine with the strychnine-sensitive glycine receptor was investigated. Despite being a derivative of strychnine, strychnohexamine interacts with very poor efficacy with the glycine receptor, only at concentrations >1 microM (Philippe et al., 2006).

Chemical and Spectral Analysis

  • NMR Spectral Analysis : Computational methods were used for the calculation of 1H and 13C NMR chemical shifts of strychnohexamine, providing insights into its spectral properties and aiding in the structural understanding of this complex molecule (Semenov & Krivdin, 2021).

properties

Product Name

Strychnohexamine

Molecular Formula

C59H60N6O

Molecular Weight

869.1 g/mol

IUPAC Name

(1R,12S,13R,14E,19S,21S)-10-[(1R,9Z,11S,13S,15R,17R,25Z,27S,28E,33S,35S,36S,38E)-28,38-di(ethylidene)-8,14,24,30-tetrazaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-15-yl]-14-ethylidene-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one

InChI

InChI=1S/C59H60N6O/c1-4-33-28-61-22-20-58-45-15-9-12-18-48(45)65-55(58)39(36(33)24-51(58)61)23-40(56(65)66)49-27-59-44-14-8-11-17-47(44)64-31-41-37-25-50-57(19-21-60(50)29-34(37)5-2)43-13-7-10-16-46(43)63(53(41)57)32-42(54(59)64)38-26-52(59)62(49)30-35(38)6-3/h4-18,23,31-32,36-39,49-55H,19-22,24-30H2,1-3H3/b33-4-,34-5-,35-6-,41-31-,42-32-/t36-,37-,38-,39-,49+,50-,51-,52-,53-,54-,55-,57+,58+,59+/m0/s1

InChI Key

DXTTUINJHHYHFN-QCOWUWOVSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(C6=CC=CC=C46)C(=O)C(=C5)[C@H]7C[C@@]89[C@H]1N7C/C(=C/C)/[C@H](C1)/C/1=C/N2[C@H]3/C(=C\N([C@@H]18)C1=CC=CC=C91)/[C@H]\1C[C@H]4[C@@]3(CCN4C/C1=C/C)C1=CC=CC=C12

Canonical SMILES

CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CN2C3C(=CN(C18)C1=CC=CC=C91)C1CC4C3(CCN4CC1=CC)C1=CC=CC=C12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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